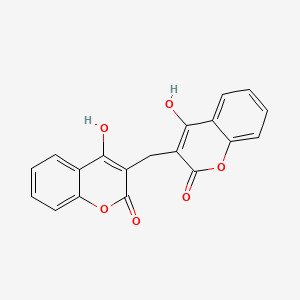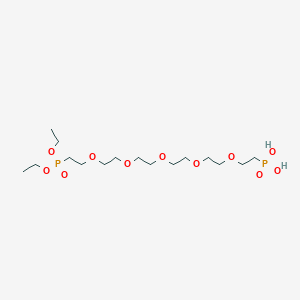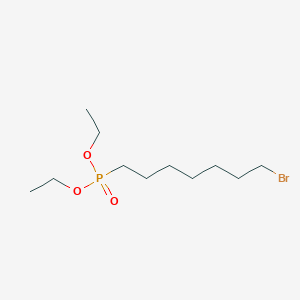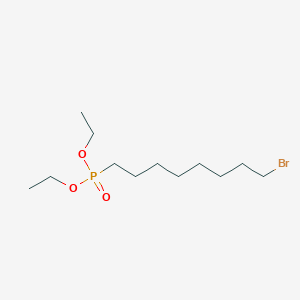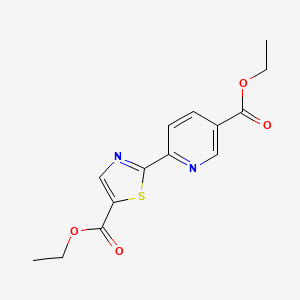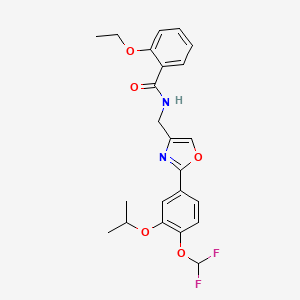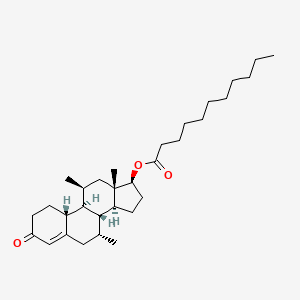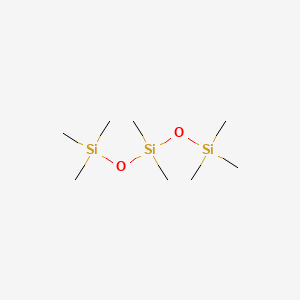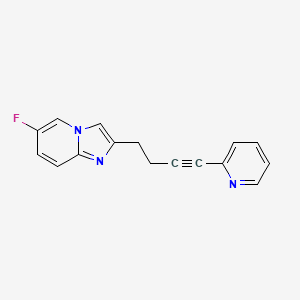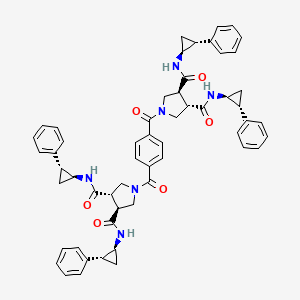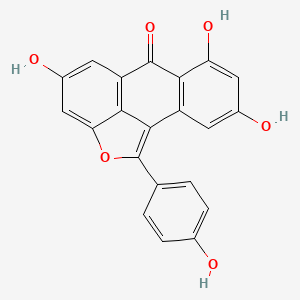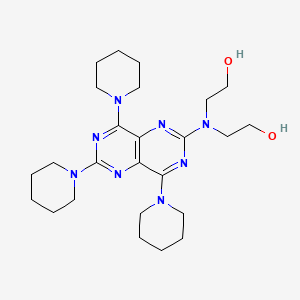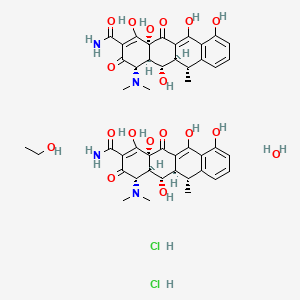
Doxycycline hyclate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Doxycycline hyclate is a broad-spectrum antibiotic belonging to the tetracycline class. It is used to treat various bacterial infections, including respiratory tract infections, urinary tract infections, skin infections, and sexually transmitted diseases. This compound is also effective against certain parasites and is used to prevent malaria .
Mechanism of Action
Doxycycline hyclate, also known as Atridox, Doryx, Periostat, or Vibra-tabs, is a broad-spectrum antibiotic synthetically derived from oxytetracycline . It is a second-generation tetracycline that was first discovered in 1967 .
Target of Action
This compound primarily targets the 30S ribosomal subunit of bacteria . This subunit is essential for protein synthesis, which is crucial for the survival and functioning of cells, including bacteria .
Mode of Action
This compound inhibits bacterial protein synthesis by allosterically binding to the 30S prokaryotic ribosomal subunit . The drug blocks the association of charged aminoacyl-tRNA (aa-tRNA) with the ribosomal A site . This inhibition of protein synthesis results in the bacteriostatic activity of this compound against a broad range of Gram-positive and Gram-negative bacteria .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protein synthesis pathway in bacteria. By inhibiting this pathway, this compound prevents the bacteria from producing essential proteins, thereby inhibiting their growth and proliferation .
Pharmacokinetics
After oral administration, this compound is rapidly and nearly completely absorbed from the gastrointestinal tract . It is highly stable in normal human serum . This compound is eliminated with a half-life of approximately 18 hours . The drug’s absorption and elimination characteristics contribute to its bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of bacterial growth and proliferation due to the disruption of protein synthesis . This results in the effective treatment of a wide variety of bacterial infections . Additionally, this compound has been found to increase and promote smooth muscle cell adhesion, inhibit cell proliferation and migration, and protect the microvasculature by inhibiting plasminogen systems .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the efficiency of photolysis, peroxidation, photoperoxidation, and ozonation at different pH values can degrade this compound in various aqueous matrices . More than 99.6% of this compound degradation resulted from the UV/H2O2 and ozonation processes . These environmental factors can potentially influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Doxycycline hyclate plays a significant role in biochemical reactions by binding to the 30S and potentially the 50S ribosomal subunits of bacteria. This binding disrupts the aminoacyl-tRNA binding to the mRNA-ribosome complex, effectively inhibiting bacterial protein synthesis . Additionally, this compound serves as an inhibitor of matrix metalloproteinases (MMPs), enzymes crucial for collagen breakdown in connective tissues . This inhibition helps preserve collagen integrity, preventing excessive tissue degradation and supporting tissue repair. This compound also impacts smooth muscle cells, enhancing adhesion and influencing the reorganization of fibrillar collagen matrices .
Cellular Effects
This compound affects various types of cells and cellular processes. It enhances glycolysis in multiple human cell lines, increasing glucose consumption and lactate production rates . This compound also exhibits anti-inflammatory actions and favorable intracellular penetration, making it effective against a wide range of bacteria . This compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its broad-spectrum antimicrobial activity .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the mRNA-ribosome complex . This inhibition of protein synthesis halts bacterial growth and replication. Additionally, this compound exhibits antiparasitic properties and anti-inflammatory actions by inhibiting specific enzymes and proteins involved in these processes . Its ability to cross multiple membranes of target molecules enhances its effectiveness .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that subantimicrobial doses of this compound can improve clinical outcomes in patients with moderate acne over a period of six months . The compound’s stability and degradation are influenced by various factors, including temperature and pH levels . Long-term effects on cellular function have been observed, with this compound demonstrating significant reductions in inflammatory lesions and improvements in clinical assessments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In goats, single and repeated doses of this compound have been studied to determine its pharmacokinetics and bioavailability . Oral administration of this compound exhibited weak accumulation, wide distribution volume, and a long elimination half-life, making it useful in treating infections caused by susceptible pathogens . High doses of this compound can cause adverse effects such as gastrointestinal upset and increased liver enzymes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is almost completely absorbed with a bioavailability of more than 80% . The compound is metabolized in the liver and excreted in the urine and feces at high concentrations . This compound interacts with enzymes and cofactors involved in its metabolism, influencing metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is highly lipophilic, allowing it to cross multiple membranes of target molecules . The compound is bound to plasma proteins in varying degrees and is concentrated by the liver in the bile . This compound’s favorable intracellular penetration enhances its effectiveness against a wide range of bacteria .
Subcellular Localization
The subcellular localization of this compound influences its activity and function. The compound is known to accumulate in specific cellular compartments, such as the nucleus and cytoplasm . This localization is directed by targeting signals and post-translational modifications that guide this compound to specific organelles . The compound’s ability to inhibit protein synthesis and other cellular processes is enhanced by its precise subcellular localization .
Preparation Methods
Doxycycline hyclate is synthesized through a series of chemical reactions starting from oxytetracycline. The process involves the selective reduction of oxytetracycline to form doxycycline, followed by the formation of this compound through the addition of hydrochloric acid and ethanol. The industrial production of this compound involves large-scale fermentation and chemical synthesis processes to ensure high yield and purity .
Chemical Reactions Analysis
Doxycycline hyclate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. Major products formed from these reactions include doxycycline derivatives with modified functional groups, which can alter the antibiotic’s activity and stability .
Scientific Research Applications
Doxycycline hyclate has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the behavior of tetracycline antibiotics. In biology, it is used to study bacterial protein synthesis and resistance mechanisms. In medicine, this compound is used to treat various infections and as an anti-inflammatory agent. It is also used in veterinary medicine to prevent and treat infections in animals .
Comparison with Similar Compounds
Doxycycline hyclate is often compared with doxycycline monohydrate, another form of doxycycline. The primary difference between the two is their solubility; this compound is more water-soluble than doxycycline monohydrate. This difference in solubility can affect the absorption and bioavailability of the drug. Other similar compounds include tetracycline, minocycline, and oxytetracycline, which share similar mechanisms of action but differ in their pharmacokinetic properties and spectrum of activity .
Properties
CAS No. |
24390-14-5 |
|---|---|
Molecular Formula |
C46H55ClN4O17 |
Molecular Weight |
971.4 g/mol |
IUPAC Name |
(4S,4aR,5S,5aR,6R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;ethanol;hydrochloride |
InChI |
InChI=1S/2C22H24N2O8.C2H6O.ClH/c2*1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;1-2-3;/h2*4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);3H,2H2,1H3;1H/t2*7-,10+,14+,15-,17-,22-;;/m00../s1 |
InChI Key |
RBXVTKJNXYJLNQ-FSKLHFAESA-N |
SMILES |
CCO.CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O.Cl.Cl |
Isomeric SMILES |
CCO.C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl |
Canonical SMILES |
CCO.CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl |
Appearance |
Solid powder |
Color/Form |
YELLOW, CRYSTALLINE POWDER |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
17086-28-1 (mono-hydrate) 41411-66-9 (6-epimer, mono-hydrochloride) 69935-17-7 (mono-hydrochloride, di-hydrate) 94088-85-4 (calcium salt (1:2)) |
shelf_life |
>2 years if stored properly |
solubility |
SOL IN WATER /DOXYCYCLINE HYDROCHLORIDE/ VERY SLIGHTLY SOL IN WATER; SPARINGLY SOL IN ALC; FREELY SOL IN DIL ACID & ALKALI HYDROXIDE SOLN; PRACTICALLY INSOL IN CHLOROFORM & ETHER. |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Doxycycline Hyclate; Vivox; Doxy-Lemmon; Doxychel Hyclate; Atridox; Periostat; Oracea; Periostat; Vibra Tabs; Vibra-Tabs; Vibramycin; Vibramycin Novum; VibraTabs; Vibravenos; |
Origin of Product |
United States |
Q1: How does doxycycline hyclate exert its antimicrobial effect?
A1: this compound, like other tetracyclines, acts as a protein synthesis inhibitor in bacteria. [] It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. [] This disrupts the addition of amino acids to the growing peptide chain, ultimately inhibiting bacterial protein synthesis. []
Q2: What is the molecular formula and weight of this compound?
A2: this compound has the molecular formula C22H24N2O8·HCl·½C2H6O·½H2O and a molecular weight of 512.9 g/mol. []
Q3: How does the type of zinc oxide used in this compound formulations influence its antimicrobial activity?
A4: Studies have shown that the antimicrobial activity of this compound formulations containing zinc oxide is dependent on the particle size of the zinc oxide used. Smaller particles, such as micronized zinc oxide, tend to exhibit greater antibacterial activity compared to larger particles like tetrapod zinc oxides. [] This difference in activity is attributed to the varying surface areas of the zinc oxide particles, influencing their interaction with bacterial cells.
Q4: Can sodium starch glycolate enhance the drug release of this compound in delayed-release capsules?
A5: Yes, incorporating sodium starch glycolate (1-3%) as a pH-dependent pore-forming agent in both the this compound-coated pellets and the delayed-release pellets has been shown to enhance drug release in buffer media (pH 5.5) without affecting its release in acidic environments. [] This suggests a potential for optimizing this compound release profiles in delayed-release formulations.
Q5: What is the bioavailability of this compound after different routes of administration in goats?
A6: Studies in goats have revealed varying bioavailability of this compound depending on the route of administration. The long-acting parenteral formulation administered subcutaneously exhibited the highest bioavailability at 545%. [] In contrast, intramuscular and oral administration resulted in significantly lower bioavailabilities of 51.51% and 31.39%, respectively. []
Q6: Does repeated oral administration of this compound lead to significant drug accumulation in goats?
A7: Repeated oral administration of this compound at a dose of 20 mg/kg every 24 hours for 5 days in goats resulted in a relatively low accumulation ratio of 1.76. [] This suggests that this compound might be suitable for repeated oral administration in goats, but further investigations are necessary to determine the optimal dosing regimen for different clinical scenarios.
Q7: Can this compound be used as a prophylactic treatment against Lyme borreliosis?
A8: Research in a murine model of Lyme borreliosis has shown promising results for the prophylactic use of this compound. A single injection of sustained-release this compound (Atridox) provided complete protection against infection and associated pathology in mice. [] This highlights the potential of this compound as a prophylactic measure against Lyme disease, but further clinical trials are needed to confirm these findings in humans.
Q8: How does the interaction of this compound with fatty acids potentially contribute to antibiotic resistance?
A9: Studies employing density, sound velocity, ultrasonic, and refractometric techniques have revealed specific interactions between this compound and fatty acids, particularly at physiological temperatures. [, ] These interactions, primarily observed with saturated fatty acids like stearic, palmitic, and myristic acid, are believed to contribute to antibiotic resistance by potentially altering the drug's uptake, target binding, or efflux. [, ] Further research is necessary to fully elucidate the mechanisms underlying this phenomenon.
Q9: What analytical techniques are commonly employed for the quantification of this compound in pharmaceutical formulations?
A9: Several analytical methods have been developed and validated for the quantification of this compound in pharmaceutical formulations. These include:
- High-Performance Liquid Chromatography (HPLC): This technique offers high sensitivity and selectivity for analyzing this compound and its impurities in various matrices, including bulk drug, tablets, and spiked human urine. [, ]
- Ultraviolet Spectrophotometry (UV): This method provides a simple and rapid approach for determining this compound content in soluble powder formulations. []
- High-Performance Thin Layer Chromatography (HPTLC): This technique offers a cost-effective and efficient alternative for quantifying this compound in capsule and tablet formulations. []
Q10: What are the advantages of using ultra-performance liquid chromatography (UPLC) for the analysis of this compound and its impurities?
A10: Ultra-performance liquid chromatography (UPLC) offers several advantages over traditional HPLC methods for analyzing this compound and its impurities. These advantages include:
- Enhanced Efficiency: UPLC utilizes smaller particle size columns and higher pressures, resulting in faster analysis times and improved resolution. []
- Increased Sensitivity: The use of smaller particles in UPLC columns leads to sharper peaks and improved signal-to-noise ratios, enhancing sensitivity and enabling the detection of lower analyte concentrations. []
- Reduced Solvent Consumption: The faster analysis times and lower flow rates associated with UPLC translate to reduced solvent consumption, making it a more environmentally friendly analytical technique. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 1,5-dibromo-11,17-dimethoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]yohimban-16-carboxylate](/img/structure/B607107.png)
